

Measuring 11β-HSD1 Inhibition with BI 187004: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1][2][3][4][5][6] This localized regulation of cortisol levels plays a significant role in various physiological and pathophysiological processes, including obesity, metabolic syndrome, and type 2 diabetes.[2][7] Elevated 11β -HSD1 activity in adipose tissue and the liver is associated with these conditions, making it a compelling therapeutic target.[8][9]

BI 187004 is a potent and selective inhibitor of 11β -HSD1.[10][11][12] This document provides detailed application notes and protocols for measuring the inhibition of 11β -HSD1 by BI 187004, summarizing key quantitative data from clinical studies and outlining the methodologies for crucial experiments.

Quantitative Data Summary

The inhibitory effects of **BI 187004** on 11β -HSD1 have been quantified in clinical trials, primarily by assessing enzyme activity in the liver (indirectly via urinary steroid metabolites) and directly in subcutaneous adipose tissue.





Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue by BI 187004 (Single Dose)[3][11][13]

BI 187004 Dose	Median Inhibition (10 hours post-dose)	Median Inhibition (24 hours post-dose)
10 mg	86.8%	59.4%
360 mg	99.5%	98.6%

Table 2: Inhibition of 11β -HSD1 in Subcutaneous Adipose Tissue by BI 187004 (Multiple Doses over 14

days)[14][15][16]

BI 187004 Dose	Median Inhibition (Immediately after 2nd dose)	Median Inhibition (24 hours after last dose)
10 mg	87.9%	73.8%
360 mg	99.4%	97.5%

Table 3: Pharmacokinetic Parameters of BI 187004

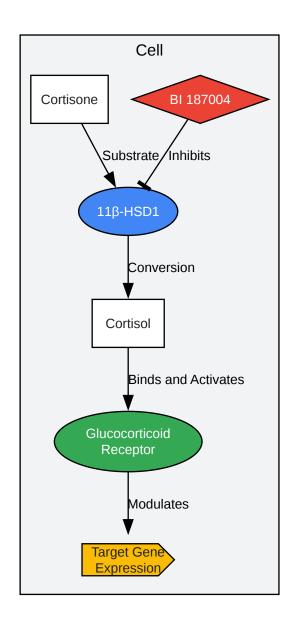
(Single Dose)[3][11]

Parameter	5 mg Dose	160 mg Dose
Geometric Mean Apparent Terminal Half-life (t½)	33.5 hours	14.5 hours
Renal Excretion	Low (3-5%)	Low (3-5%)

Signaling Pathway and Experimental Workflow 11β-HSD1 Signaling Pathway

The following diagram illustrates the role of 11β -HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.





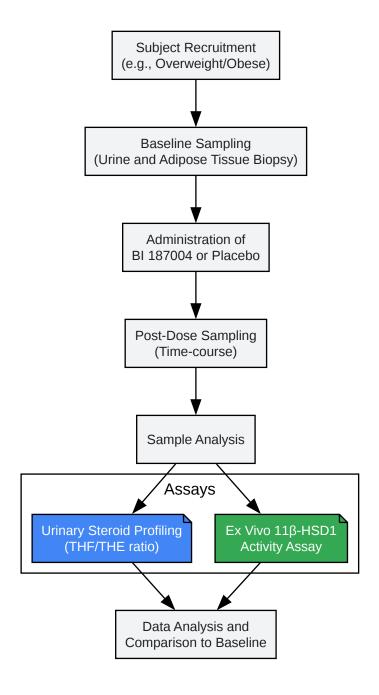
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Caption: 11β-HSD1 converts cortisone to cortisol, which activates the glucocorticoid receptor.

Experimental Workflow for Measuring 11β-HSD1 Inhibition

This diagram outlines the general workflow for a clinical study assessing the efficacy of an 11β -HSD1 inhibitor like **BI 187004**.





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Caption: Clinical trial workflow for assessing BI 187004 efficacy.

Experimental Protocols

Protocol 1: Assessment of Liver 11 β -HSD1 Inhibition via Urinary Steroid Metabolite Ratio



This protocol describes a non-invasive method to assess liver 11β-HSD1 activity by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][13]

- 1. Materials and Reagents:
- 24-hour urine collection containers
- Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)
- Methanol, ethyl acetate, hexane, acetone (HPLC grade)
- Formic acid
- Deionized water
- Internal standards (e.g., cortisol-d4)
- Reference standards for THF, allo-THF, and THE
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Sample Preparation (Solid-Phase Extraction):
- Record the total volume of the 24-hour urine collection.
- Centrifuge an aliquot of urine to remove particulates.
- Take 1 mL of the supernatant for extraction.
- Add the internal standard (e.g., cortisol-d4) to the urine sample.
- Precondition the SPE cartridge with methanol followed by deionized water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge sequentially with water, an acetone/water mixture, and hexane to remove interfering substances.



- Elute the steroids from the cartridge using methanol or ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Chromatographic Separation:
 - Use a C8 or C18 reversed-phase column.
 - Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid.
 - Optimize the gradient to achieve baseline separation of THF, allo-THF, and THE.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative or positive ion mode with electrospray ionization.
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for THF, allo-THF, THE, and the internal standard.
 - Generate a calibration curve using the reference standards to quantify the concentrations of the analytes in the urine samples.
- 4. Data Analysis:
- Calculate the concentrations of THF, allo-THF, and THE in the urine samples.
- Determine the urinary (THF + allo-THF)/THE ratio.
- Compare the post-dose ratios to the baseline ratios to calculate the percentage inhibition of liver 11β-HSD1 activity.



Protocol 2: Ex Vivo Measurement of 11β-HSD1 Inhibition in Human Subcutaneous Adipose Tissue Biopsies

This protocol details the direct measurement of 11β -HSD1 activity in adipose tissue biopsies by quantifying the conversion of a substrate (e.g., radiolabeled cortisone) to its product (cortisol). [7][9][14]

- 1. Materials and Reagents:
- Subcutaneous adipose tissue biopsy samples
- Krebs buffer or phosphate buffer (pH 7.4)
- [3H]-cortisone (or other suitable labeled substrate)
- Unlabeled cortisone
- NADPH (cofactor)
- Ethyl acetate (for extraction)
- Scintillation fluid and counter (if using radiolabeled substrate)
- HPLC system with a suitable detector (UV or scintillation) or LC-MS/MS system
- Homogenizer
- 2. Adipose Tissue Processing:
- Obtain subcutaneous adipose tissue biopsies and immediately place them on ice.
- Thaw frozen samples on ice if necessary.
- Homogenize a known weight of the adipose tissue in ice-cold buffer.
- Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).



3. Enzymatic Assay:

- In a reaction tube, combine the adipose tissue homogenate (a specific amount of protein, e.g., 200-750 μg) with the buffer.
- Add NADPH to the reaction mixture.
- Initiate the reaction by adding a mixture of [3H]-cortisone and unlabeled cortisone.
- Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-30 hours, linearity should be established).
- Stop the reaction by adding a quenching solvent like ethyl acetate.
- 4. Product Quantification:
- Extract the steroids from the reaction mixture using ethyl acetate.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in a suitable solvent.
- Separate cortisone and cortisol using HPLC.
- Quantify the amount of [3H]-cortisol formed using a scintillation counter connected to the HPLC or by collecting fractions.
- Alternatively, use LC-MS/MS for the separation and quantification of unlabeled cortisone and cortisol.
- 5. Data Analysis:
- Calculate the rate of cortisol formation (pmol/mg protein/min).
- The percentage of 11β-HSD1 inhibition in samples from subjects treated with **BI 187004** is calculated by comparing the enzyme activity to that in samples from the placebo group or to the baseline activity of the same subject.



Inhibition (%) = [1 - (Activity with Inhibitor / Activity without Inhibitor)] x 100

Conclusion

BI 187004 is a potent inhibitor of 11β-HSD1, demonstrating significant and sustained target engagement in both liver and adipose tissue.[3][11][15][16] The protocols outlined in this document provide robust and validated methods for quantifying the inhibitory activity of **BI 187004** and other potential 11β-HSD1 inhibitors. These assays are essential tools for preclinical and clinical research in the development of therapies targeting glucocorticoid metabolism for metabolic diseases.

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